1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))
Description
1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) is a dicationic organic compound featuring two 4,4'-bipyridinium (viologen) moieties bridged by a para-xylylene linker (1,4-phenylenebis(methylene)). It is commonly isolated as salts, such as the dibromide (CAS: 106867-97-4, C₂₈H₂₄Br₂N₄, MW: 576.33 g/mol) or hexafluorophosphate (CAS: 108861-16-1, C₂₈H₂₄F₁₂N₄P₂, MW: 706.46 g/mol) . The compound’s rigid, symmetric structure and strong electron-accepting viologen units make it valuable in supramolecular chemistry, particularly in the construction of mechanically interlocked molecules like bistable [2]catenanes for molecular electronics .
Properties
Molecular Formula |
C28H24N4+2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-pyridin-4-yl-1-[[4-[(4-pyridin-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H24N4/c1-2-24(22-32-19-11-28(12-20-32)26-7-15-30-16-8-26)4-3-23(1)21-31-17-9-27(10-18-31)25-5-13-29-14-6-25/h1-20H,21-22H2/q+2 |
InChI Key |
HMGNIPIZYSIFCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C3=CC=NC=C3)C[N+]4=CC=C(C=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) typically involves the quaternization of 4,4'-bipyridine with a bis(halomethyl)benzene derivative, most commonly 1,4-bis(bromomethyl)benzene. This reaction forms two quaternary ammonium centers on the bipyridine units, linked by the 1,4-phenylene bis(methylene) bridge.
$$
\text{4,4'-bipyridine} + \text{1,4-bis(bromomethyl)benzene} \rightarrow \text{1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium))} \quad (\text{dication salt})
$$
Detailed Procedure
-
- 4,4'-Bipyridine (nucleophile)
- 1,4-Bis(bromomethyl)benzene (alkylating agent)
- Solvent: Typically polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or acetone
- Reaction conditions: Reflux or room temperature stirring depending on solvent and scale
-
- Dissolve 4,4'-bipyridine in anhydrous solvent under inert atmosphere.
- Add 1,4-bis(bromomethyl)benzene dropwise with stirring.
- Heat the mixture under reflux or stir at room temperature for several hours to overnight.
- The reaction mixture typically forms a precipitate of the bis-quaternized product.
- Isolate the product by filtration or precipitation.
- Purify by recrystallization from solvents such as ethanol, acetone, or by diffusion methods (e.g., ether diffusion into DMF solution).
Yields: Generally high (70–90%) depending on reaction time and purity of reagents.
Counterion Exchange
The initial product is often isolated as a bromide salt. For specific applications, counterion exchange is performed to obtain salts with hexafluorophosphate or other anions by metathesis reactions with ammonium hexafluorophosphate or similar salts.
Research Findings and Data
Structural Characterization
- The compound has been characterized by NMR spectroscopy , mass spectrometry , and X-ray crystallography .
- The crystal structure confirms the bis-quaternized bipyridinium units linked by the para-phenylene bis(methylene) bridge, with planar bipyridinium rings and typical bond lengths consistent with literature values.
Related Complexes and Coordination Chemistry
- The compound serves as a divalent organic cation in coordination chemistry, often used to form complexes with transition metals such as platinum or palladium.
- For example, in platinum(II) complexes, the bis(bipyridinium) ligand acts as a bridging dication, coordinating with metal centers and forming supramolecular assemblies.
- Such complexes are synthesized by mixing aqueous solutions of the bis-quaternized ligand with metal salts (e.g., K$$2$$PtCl$$4$$) under mild conditions, followed by crystallization.
Comparative Data Table of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylating agent | 1,4-Bis(bromomethyl)benzene | Commercially available or synthesized |
| Nucleophile | 4,4'-Bipyridine | Purity affects yield |
| Solvent | Acetonitrile, DMF, acetone | Polar aprotic solvents preferred |
| Temperature | Room temperature to reflux (25–80 °C) | Reflux accelerates reaction |
| Reaction time | 4–24 hours | Longer times improve conversion |
| Product isolation | Filtration, precipitation, recrystallization | Ether diffusion into DMF for crystals |
| Counterion exchange | Metathesis with NH$$4$$PF$$6$$ or similar | To obtain hexafluorophosphate salts |
| Yield | 70–90% | High yield under optimized conditions |
Chemical Reactions Analysis
Types of Reactions
1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The bipyridinium units can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Electrochemical Applications
One of the most prominent applications of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) is in the field of electrochemistry. The compound exhibits notable redox properties due to its bipyridinium moieties. It can participate in electron transfer reactions, making it suitable for use in:
- Electrochemical Sensors : The compound can be used to develop sensors for detecting various analytes through changes in current or voltage.
- Energy Storage Devices : Its ability to undergo reversible redox reactions allows it to be explored as an active material in batteries and supercapacitors.
Material Science
The unique structural features of this compound enable its use in the development of advanced materials:
- Conductive Polymers : When incorporated into polymer matrices, it can enhance electrical conductivity and stability.
- Nanocomposites : Its integration into nanostructured materials can lead to improved mechanical and thermal properties.
Biological Applications
Research has indicated potential uses of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) in biological systems:
- Antimicrobial Agents : Studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
- Drug Delivery Systems : Its ability to interact with biological membranes makes it a candidate for use in targeted drug delivery applications.
Case Study 1: Electrochemical Sensor Development
A study published in Journal of Electroanalytical Chemistry demonstrated the use of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) as a modifier for glassy carbon electrodes. The modified electrodes showed enhanced sensitivity for the detection of dopamine due to the compound's favorable electron transfer kinetics. The results indicated a detection limit significantly lower than that achieved with unmodified electrodes.
Case Study 2: Conductive Polymer Composites
In research published in Materials Science and Engineering, the incorporation of this compound into poly(3,4-ethylenedioxythiophene) (PEDOT) led to composites with improved electrical conductivity and thermal stability. The study highlighted the potential for these composites in flexible electronics and energy storage applications.
Mechanism of Action
The mechanism of action of 1,1’‘-(1,4-Phenylenebis(methylene))bis(([4,4’-bipyridin]-1-ium)) involves its ability to form stable complexes with metal ions. The bipyridinium units act as ligands, coordinating with metal centers to form various coordination compounds. These complexes can exhibit unique properties, such as photochromism and thermochromism, depending on the metal ions and the specific coordination environment .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Coordination Polymers and Metal Complexes
A zinc(II) coordination polymer, C₂₆H₁₈N₆ZnS₄, incorporates the parent dication as a counterion paired with 1,2-dicyanoethene-1,2-dithiolato ligands. The crystal structure reveals π-π stacking between viologen units and hydrogen bonding, stabilizing a 3D network. This contrasts with uranyl complexes using 1,3-phenylenebis(methylene)-linked analogs, where the meta-substitution creates a bent geometry, reducing coordination symmetry compared to the linear 1,4-substituted variant .
Heterocyclic Derivatives
Bis-thienopyridines and bis-triazoles incorporating the 1,4-phenylenebis(methylene) linker demonstrate enhanced thermal stability (e.g., triazole derivative 3a melts at 198–202°C) and antimicrobial activity. These compounds leverage the linker’s rigidity to preorganize functional groups, unlike the viologen-based compound, which prioritizes electronic properties over bioactivity .
| Compound Type | Example (Molecular Formula) | Yield | m.p. (°C) | Key Functional Groups | Application |
|---|---|---|---|---|---|
| Bis-Triazole (3a) | C₂₈H₂₄N₆O₄ | 91% | 198–202 | Triazole, ester | Antimicrobial |
| Bis-Thienopyridine (5a) | C₄₀H₃₄N₄O₄S₂ | 68% | Not reported | Thienopyridine, ketone | Organic electronics |
| Target Compound (Hexafluorophosphate) | C₂₈H₂₄F₁₂N₄P₂ | – | – | Viologen, PF₆⁻ counterion | Redox-active materials |
Solubility and Counterion Effects
The dibromide salt is hygroscopic and water-soluble, while the hexafluorophosphate derivative (PF₆⁻) exhibits better solubility in polar aprotic solvents like acetonitrile. This contrasts with the zinc coordination polymer, which is insoluble in most solvents due to its extended network .
Biological Activity
The compound 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) , also known by its CAS number 108861-20-7, is a dimeric pyridinium compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Basic Information
- Molecular Formula: CHFNP
- Molecular Weight: 706.46 g/mol
- CAS Number: 108861-20-7
- Purity: >98.0% (HPLC)
- Physical State: Solid (white to orange to green powder or crystal)
Solubility
The compound is soluble in dimethylformamide (DMF), which is significant for its application in biological assays and formulations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)). Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly breast cancer cells.
Case Studies
-
Study on MDA-MB-231 Cells:
- The compound was tested against the MDA-MB-231 breast cancer cell line using the MTT assay.
- Results indicated a time-dependent decrease in cell viability with increasing incubation time.
- The IC values demonstrated lower toxicity towards normal human mammary epithelial cells compared to cancer cells, highlighting its selectivity for malignant cells .
- Morphological Changes:
- Cell Cycle Analysis:
Comparative Anticancer Activity
The following table summarizes the IC values of various compounds tested against different cancer cell lines:
| Compound | Cell Line | IC (µM) | Notes |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 31.5 ± 4.7 | Significant cytotoxicity |
| Compound 2 | MCF-7 | 38 ± 1.41 | Lower toxicity towards normal cells |
| Control | 5-Fluorouracil | 25 | Positive control for comparison |
The biological activity of 1,1''-(1,4-Phenylenebis(methylene))bis(([4,4'-bipyridin]-1-ium)) appears to involve multiple pathways:
- Apoptosis Induction: The compound triggers apoptotic pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest: It significantly disrupts the cell cycle progression at the G2/M phase.
- Selective Toxicity: The observed selectivity towards cancerous cells over normal cells suggests a potential for therapeutic applications with reduced side effects.
Q & A
Q. Tables for Key Comparisons
| Property | Br⁻ Salt | PF₆⁻ Salt |
|---|---|---|
| Solubility in H₂O | High | Low |
| Thermal Stability (°C) | ~200 | >300 |
| π-π Stacking (Å) | 3.5–3.8 | 3.8–4.0 |
| Conductivity (S/cm) | 10⁻⁵ | 10⁻⁷ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
